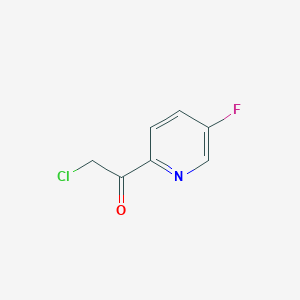

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone

Descripción general

Descripción

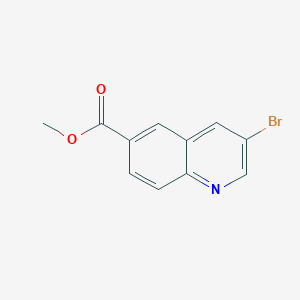

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .Physical And Chemical Properties Analysis

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), represent a crucial development in chemotherapy for treating various cancers. The synthesis of 5-FU, including isotopic labeling, has advanced the understanding of its metabolism and biodistribution. The incorporation of fluorine atoms has been pivotal in developing nucleic acid analogs for biophysical studies, offering new insights into how these compounds interact with cellular DNA and RNA, thereby affecting cancer cell growth. This research domain demonstrates the potential of fluorinated compounds, like 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone, in synthesizing novel therapeutic agents or research tools for cancer biology (Gmeiner, 2020).

Environmental and Health Impacts of Fluorinated Compounds

Research into per- and polyfluoroalkyl substances (PFASs) and their alternatives has highlighted the environmental persistence and potential health risks of fluorinated compounds. Investigations into novel fluorinated alternatives have shown systemic toxicities across multiple organs, underscoring the need for further toxicological studies. Such research indicates the importance of understanding the environmental and health impacts of fluorinated chemicals, including those structurally related to 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone (Wang et al., 2019).

Fluorescent Chemosensors

Fluorinated compounds have been utilized in developing fluorescent chemosensors, highlighting their significance in detecting various analytes. The high selectivity and sensitivity of these chemosensors, based on fluorinated platforms, demonstrate the versatility of fluorinated molecules in analytical chemistry applications. This area of research suggests potential uses for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in creating sensitive and selective sensors for chemical, biological, or environmental analyses (Roy, 2021).

Synthesis of Fluorinated Molecules

The practical synthesis of fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl, serves as a cornerstone in the manufacture of pharmaceuticals and other chemically active compounds. The methodologies developed for synthesizing these fluorinated intermediates highlight the critical role of fluorinated compounds in various industrial applications, suggesting potential synthetic pathways or applications for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in pharmaceutical manufacturing or organic synthesis (Qiu et al., 2009).

Propiedades

IUPAC Name |

2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLVDXVEJNXOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)